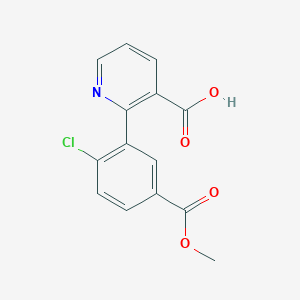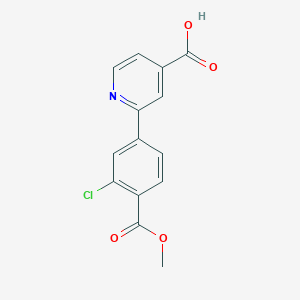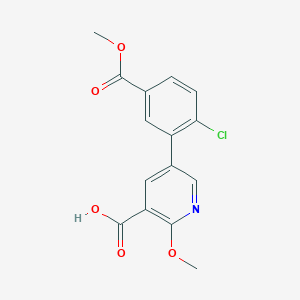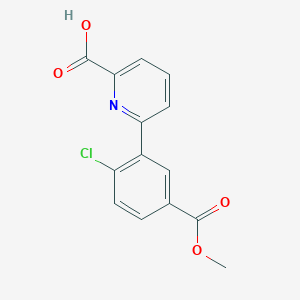
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (6-CMCP) is an organic compound that belongs to the class of picolinic acids. It is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used as a catalyst in the synthesis of amino acids and peptides. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% acts as a proton donor in the presence of an acid catalyst. This protonation leads to the formation of an active species, which can then react with other molecules to form new products. The protonation of 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% also increases its solubility in organic solvents, which makes it easier to use in a variety of reactions.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, such as E. coli and S. aureus. It has also been shown to inhibit the growth of certain types of fungi, such as Candida albicans and Aspergillus niger. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is relatively easy to synthesize and has a high purity (95%). It is also relatively inexpensive and widely available. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is not very stable and can decompose over time.
Direcciones Futuras
The future directions for 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its use in the synthesis of new materials. In addition, further research into its potential applications in medicine and other fields is warranted. Finally, further research into its environmental impact is also needed.
Métodos De Síntesis
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by reacting 2-chloro-5-methoxycarbonylphenol with picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-80°C and a pressure of 1.0-2.0 atm. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
6-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCRTLEJDIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394028.png)
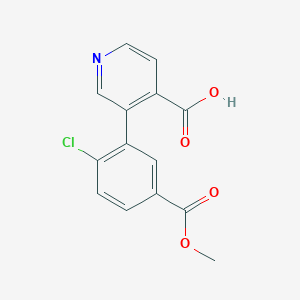
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

